molecular formula C6H5F4NO3S B021101 1-Fluoropyridinium triflate CAS No. 107263-95-6

1-Fluoropyridinium triflate

Cat. No.: B021101
CAS No.: 107263-95-6
M. Wt: 247.17 g/mol
InChI Key: JFZMMCYRTJBQQI-UHFFFAOYSA-M
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Description

1-Fluoropyridinium triflate is an organofluorine compound with the chemical formula [C₅H₅NF]O₃SCF₃. It is a white solid with low solubility in polar organic solvents. This compound is primarily used as an electrophilic fluorinating agent in organic synthesis .

Mechanism of Action

Target of Action

1-Fluoropyridinium triflate, also known as N-Fluoropyridinium triflate, is an organofluorine compound . It is primarily used as an electrophilic fluorinating agent . The primary targets of this compound are organic substrates that require fluorination .

Mode of Action

The compound acts as an electrophilic fluorinating agent . It interacts with its targets by donating a fluorine atom . This results in the fluorination of the target substrate . N-Fluoropyridinium cations are not only electrophilic fluorinating agents (i.e., sources of “F+”), they are also one-electron oxidants .

Biochemical Pathways

It is known to be used in organic synthesis , implying that it can influence a variety of biochemical pathways depending on the specific substrate it is reacting with.

Pharmacokinetics

It is known to be a white solid with low solubility in polar organic solvents . This suggests that its bioavailability may be influenced by factors such as its formulation and the presence of other compounds that can enhance its solubility.

Result of Action

The primary result of the action of this compound is the fluorination of organic substrates . This can lead to the creation of new compounds with altered properties, which can be useful in various applications, including the development of pharmaceuticals and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , suggesting that its stability and efficacy can be affected by the presence of water. Additionally, its low solubility in polar organic solvents implies that the choice of solvent can significantly impact its reactivity.

Biochemical Analysis

Biochemical Properties

1-Fluoropyridinium triflate plays a significant role in biochemical reactions as an electrophilic fluorinating agent This interaction often involves the formation of covalent bonds between the fluorine atom and the target biomolecule, leading to the modification of the molecule’s structure and function . For example, this compound has been used in the preparation of small molecule inhibitors for botulinum neurotoxin A endopeptidase . The compound’s ability to introduce fluorine atoms into biomolecules can significantly alter their biochemical properties, enhancing their stability, bioavailability, and activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modifying the structure and function of key biomolecules involved in cell signaling pathways, gene expression, and cellular metabolism . Additionally, this compound can impact gene expression by modifying the structure of DNA and RNA molecules, potentially altering the transcription and translation processes . These cellular effects can have significant implications for the overall function and health of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as an electrophilic fluorinating agent, introducing fluorine atoms into target molecules through covalent bond formation . This process often involves the activation or inhibition of specific enzymes, leading to changes in their activity and function . For example, this compound has been shown to inhibit certain enzymes by covalently modifying their active sites, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is known to be moisture-sensitive and can react with water, leading to its degradation . This degradation can result in the loss of its fluorinating activity and the formation of by-products that may have different biochemical properties . Long-term studies have shown that the stability of this compound can be maintained under dry conditions, but its activity may decrease over time due to gradual degradation . These temporal effects can influence the outcomes of biochemical experiments and should be considered when using the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively introduce fluorine atoms into target biomolecules without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to cells and tissues . For example, high doses of this compound have been associated with oxidative stress and inflammation in animal models . These dosage effects highlight the importance of optimizing the dosage of this compound to achieve the desired biochemical outcomes while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an electrophilic fluorinating agent . The compound interacts with enzymes and cofactors involved in metabolic processes, leading to the modification of metabolites and metabolic flux . Additionally, this compound can influence the levels of specific metabolites by modifying the activity of enzymes involved in their synthesis and degradation . These effects on metabolic pathways can have significant implications for cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with biomolecules can affect its localization and accumulation within specific cellular compartments . For example, this compound may be transported into cells through specific transporters and subsequently distributed to various organelles and compartments . These transport and distribution properties can influence the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell through these interactions . For example, this compound may be localized to the nucleus, where it can interact with DNA and RNA molecules, affecting gene expression . Additionally, the compound may be targeted to other organelles, such as the mitochondria or endoplasmic reticulum, where it can influence various cellular processes . The subcellular localization of this compound is crucial for its biochemical activity and its effects on cellular function.

Properties

IUPAC Name

1-fluoropyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN.CHF3O3S/c6-7-4-2-1-3-5-7;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZMMCYRTJBQQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369164
Record name 1-Fluoropyridinium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107263-95-6
Record name Pyridinium, 1-fluoro-, 1,1,1-trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107263-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoropyridinium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent]
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To a 5 ml anhydrous acetonitrile solution containing 0.408 g (5.17 mmoles) of pyridine, 1.0 ml (5.17 mmoles) of trimethylsilyl trifluoromethanesulfonate as the XM reactant was added at -40° C. under stirring. To the resultant solution a mixed gas of fluorine and nitrogen (1:9), 10 minutes after the addition, was introduced at a rate of 15 ml/min. The amount of fluorine gas introduced was 15.5 mmoles. After the completion of the reaction, an amount of ether cooled to -60° C. was added to the solution to precipitate crystals which were filtered to give 0.99 g (yield: 78%) of N-fluoropyridinium trifluoromethanesulfonate.
Quantity
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Synthesis routes and methods II

Procedure details

To a 100 ml anhydrous acetonitrile solution containing 10 g (0.126 mole) of pyridine a mixed gas of fluorine and nitrogen was introduced at a rate of 90 ml/min. at -40° C. under vigorous stirring. The amount of the fluorine gas introduced amounted to 0.18 mole. Subsequent to the fluorine introduction, 22 g (0.128 mole) of sodium trifluoromethanesulfonate as a XM reactant was added to the reaction solution after which the resultant reaction solution was maintained at -40° C. for 5 hours under stirring. Subsequently, the solvent, after filtering sodium fluoride, was distilled off and the resultant residue was recrystallized from methylene chloride to give 17.5 g (yield: 71%) of N-fluoropyridinium trifluoromethanesulfonate. The product thus obtained was repurified with methylene chloride/acetonitrile to recover 13.8 g (yield: 56%).
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Synthesis routes and methods III

Procedure details

To a 50 ml trichlorofluoromethane solution containing 1.0 g (12.6 m moles) of pyridine a mixed gas of fluorine and nitrogen in a volumetric ratio of 1:9 was introduced at a rate of 30 ml/min. at -78° C. under vigorous stirring. The amount of the fluorine gas introduced amounted to 34.8 mmoles. Subsequent to the fluorine introduction, 20 ml of anhydrous acetonitrile and 2.2 g (12.8 mmoles) of sodium trifluoro-methanesulfonate as a XM reactant were added to the reaction solution after which the temperature of the solution was raised to -40° C., while removing the solvent with the aid of an aspirator. The solvent, after filtering sodium fluoride formed as a byproduct, was distilled off and the resultant residue was recrystallized from THF to give 1.75 g (yield: 67%) of N-fluoropyridinium trifluoromethanesulfonate, the physical properties of which are shown in Table 6.
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Synthesis routes and methods IV

Procedure details

To a 100 ml anhydrous acetonitrile solution containing 10 g (0.126 mole) of pyridine a mixed gas of fluorine and nitrogen was introduced at a rate of 90 ml/min. at -4020 C. under virorous stirring. The amount of the flourine gas introduced amounted to 0.18 mole. Subsequent to the fluorine introduction, 22 g (0.128 mole) of sodium trifluoromethanesulfonate as a XM reactant was added to the reaction solution after which the resultant reaction solution was maintained at -40° C. for 5 hours under stirring. Subsequently, the solvent, after filtering sodium fluoride, was distilled off and the resultant residue was recrystallized from methylene chloride to give 17.5 g (yield: 71%) of N-fluoropyridinium trifluoromethanesulfonate. The product thus obtained was repurified with methylene chloride/acetonitrile to recover 13.8 g (yield: 56%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-fluoropyridinium triflate a useful reagent in organic synthesis?

A: this compound is a versatile reagent valued for its fluorinating and activating properties. [, , , ] For example, it facilitates the transformation of thioglycosides into various glycosyl derivatives, including O-glycosides, glycosyl azides, and sulfoxides. [] Its ability to act as a mild fluorinating agent is highlighted in the synthesis of fluorinated cholesterol analogs, where it enables the selective introduction of fluorine atoms into steroid molecules. []

Q2: Can you provide an example of a specific reaction where the mechanism of this compound is crucial?

A: In the three-component selenofunctionalization of alkenes, this compound plays a key role as a reaction promoter. [] Mechanistic studies suggest that it activates the diselenide, facilitating its electrophilic attack by the alkene. This generates a seleniranium ion intermediate, which subsequently reacts with nucleophiles like sulfonamides, water, alcohols, or acids to yield the final vicinally functionalized selenide product.

Q3: The research mentions the synthesis of oxygen and nitrogen heterocycles. How is this compound involved in this process?

A: Research indicates that this compound is critical for the oxidative cyclization step in the organoselenium-catalyzed synthesis of oxygen and nitrogen-containing heterocycles. [] While the exact mechanism requires further investigation, its role likely involves activating the selenium catalyst or the substrate, facilitating ring closure and the formation of the desired heterocyclic compounds.

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